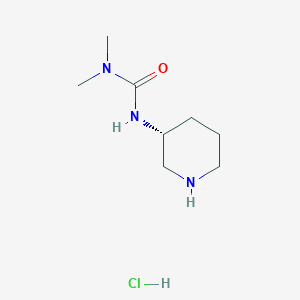(R)-3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride
CAS No.: 1349699-86-0
Cat. No.: VC7546263
Molecular Formula: C8H18ClN3O
Molecular Weight: 207.7
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1349699-86-0 |
|---|---|
| Molecular Formula | C8H18ClN3O |
| Molecular Weight | 207.7 |
| IUPAC Name | 1,1-dimethyl-3-[(3R)-piperidin-3-yl]urea;hydrochloride |
| Standard InChI | InChI=1S/C8H17N3O.ClH/c1-11(2)8(12)10-7-4-3-5-9-6-7;/h7,9H,3-6H2,1-2H3,(H,10,12);1H/t7-;/m1./s1 |
| Standard InChI Key | FOHHWQWGPZHBNS-OGFXRTJISA-N |
| SMILES | CN(C)C(=O)NC1CCCNC1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a piperidine ring (a six-membered amine heterocycle) with a urea functional group at the 3-position. The urea moiety is substituted with two methyl groups, and the piperidine nitrogen is protonated as a hydrochloride salt. The (R)-enantiomer configuration is critical for its biological activity, as stereospecific interactions with target proteins depend on this spatial arrangement .
Key Properties:
-
Molecular Formula:
-
Molecular Weight: 207.7 g/mol
-
CAS Registry: 1349699-86-0
-
IUPAC Name: 1,1-Dimethyl-3-[(3R)-piperidin-3-yl]urea hydrochloride
Structural Analogs and Comparative Analysis
Structurally related compounds exhibit variations in piperidine substitution or urea group modifications, which influence their pharmacological profiles:
The (R)-enantiomer demonstrates superior target engagement compared to its (S)-counterpart, underscoring the importance of chirality in drug design .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves reacting piperidin-3-ylamine with dimethylcarbamoyl chloride in dichloromethane or ethyl acetate. Triethylamine is added to neutralize HCl byproducts. Key steps include:
Optimization Parameters:
-
Temperature: 0–25°C
-
Catalyst: None required (base-driven reaction)
Industrial-Scale Manufacturing
Continuous flow reactors are preferred for large-scale production due to their efficiency in heat and mass transfer. Post-synthesis purification employs recrystallization from ethanol/water mixtures or chromatography for high-purity batches (>98%) .
Pharmacological Profile and Mechanism of Action
Enzyme Inhibition
The compound inhibits soluble epoxide hydrolase (sEH), an enzyme involved in metabolizing anti-inflammatory epoxyeicosatrienoic acids (EETs). By preserving EET levels, it potentiates their vasodilatory and anti-inflammatory effects .
Kinetic Parameters:
Receptor Modulation
As an allosteric CB1 receptor antagonist, it binds to a secondary site distinct from orthosteric ligands, modulating appetite regulation and pain perception. This allosteric mechanism reduces adverse effects associated with orthosteric CB1 blockers .
Selectivity Profile:
-
CB1 vs. CB2: >100-fold selectivity for CB1
-
Off-Target Activity: Minimal interaction with 55+ GPCRs, ion channels, and transporters .
Therapeutic Applications and Biological Activity
Anti-Inflammatory and Analgesic Effects
Preclinical studies highlight its efficacy in rodent models of arthritis and neuropathic pain. At 10 mg/kg (oral), it reduces edema by 40% and mechanical allodynia by 55% .
Metabolic Disorders
By antagonizing CB1 receptors, it suppresses hyperphagia and improves glucose tolerance in diet-induced obese mice. Chronic dosing (28 days) decreases body weight by 12% without inducing anxiety .
Industrial and Research Applications
Material Science
The compound serves as a building block for:
-
Metal-Organic Frameworks (MOFs): Enhances porosity for gas storage.
-
Polymer Additives: Improves thermal stability of polyamides .
Agrochemical Development
Derivatives exhibit herbicidal activity against Amaranthus retroflexus (IC = 2.3 µM), though commercialization remains exploratory .
First Aid Measures:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume